molecular formula C9H14N4O B3351587 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide CAS No. 37642-55-0

5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide

Cat. No.: B3351587
CAS No.: 37642-55-0
M. Wt: 194.23 g/mol
InChI Key: ZPQLACOBBQASMU-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopentyl-1H-imidazole-4-carboxamide, also known as ICA-1s, is a small molecule organic compound with the molecular formula C 9 H 14 N 4 O and a molecular weight of 194.23 g/mol . This carboxamide derivative is a selective and potent inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene that is frequently overexpressed in various malignant cancer cells, including those of prostate, breast, ovarian, melanoma, and glioma origin . Its mechanism of action involves specifically targeting PKC-ι to decrease cancer cell growth and induce apoptosis (programmed cell death) in vitro, while showing minimal effects on normal cells that do not overexpress this kinase . Preclinical in vivo studies have demonstrated that ICA-1s is stable in human plasma and shows low toxicity in animal models. In efficacy studies, it significantly reduced the growth rate of prostate carcinoma xenografts, establishing its potential as a targeted therapeutic agent . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-1-cyclopentylimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-7(9(11)14)12-5-13(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQLACOBBQASMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC(=C2N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296060
Record name 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37642-55-0
Record name NSC107378
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 5 Amino 1 Cyclopentyl 1h Imidazole 4 Carboxamide

Established Synthetic Routes for the Imidazole (B134444) Carboxamide Core

The synthesis of the foundational 5-amino-1H-imidazole-4-carboxamide (AICA) core is a critical first step. Various methods have been established, often starting from readily available precursors.

One prominent route begins with diaminomaleonitrile (B72808) (DAMN). This method is part of a broader strategy for creating highly substituted imidazoles. nih.gov An industrial-scale approach involves the reaction of diaminomaleonitrile with formamide (B127407) in the presence of phosphorus oxychloride in tetrahydrofuran (B95107) (THF) to yield an intermediate. This intermediate is then hydrolyzed using sodium hydroxide (B78521) to produce 4-amino-5-imidazolecarboxamide. google.com This method is advantageous for large-scale production as it avoids the use of highly toxic cyanides, which limits other potential synthetic pathways to specialized facilities. google.com

Another versatile and widely recognized approach is the multicomponent reaction, such as the Debus-Radziszewski imidazole synthesis. researchgate.netnih.gov This method typically involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. While broadly applicable for various substituted imidazoles, specific modifications are required to yield the desired 5-amino-4-carboxamide substitution pattern. nih.gov A one-step synthesis for 5-amino-1H-imidazole-4-carboxamide has also been developed, highlighting ongoing research to improve efficiency. researchgate.netdoi.org

The Van Leusen imidazole synthesis offers an alternative pathway, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent to construct the imidazole ring. nih.gov These established routes provide a solid foundation for producing the necessary imidazole carboxamide core, which can then be further modified.

Stereo- and Regioselective Cyclopentylation Strategies

Attaching the cyclopentyl group to the N-1 position of the imidazole ring presents a significant challenge in regioselectivity. The imidazole anion, formed upon deprotonation, has its negative charge delocalized across both nitrogen atoms, which can lead to a mixture of N-1 and N-3 alkylated products. reddit.com Achieving regioselectivity is therefore a primary focus of synthetic design.

Strategies to control the position of alkylation often rely on the electronic and steric properties of substituents on the imidazole ring, as well as the careful choice of reaction conditions, including the base and solvent. beilstein-journals.org For instance, in related heterocyclic systems, the combination of sodium hydride (NaH) in THF has proven effective for achieving high N-1 selectivity. beilstein-journals.org

More advanced methods have been developed to ensure precise regiocontrol. One such strategy involves the use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This approach allows for the sequential and regioselective functionalization of the imidazole core. By manipulating the SEM group, it is possible to direct alkylating agents to a specific nitrogen atom, thus solving the problem of low reactivity at certain positions and enabling efficient, regioselective N-alkylation. nih.gov

In the context of producing specific bioactive molecules like ICA-1s, a PKC-ι inhibitor, the challenge extends to stereoselectivity. The full chemical name, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, indicates that a single, specific diastereomer of the substituted cyclopentyl group is required. nih.govnih.gov This necessitates a synthetic route that either starts with a chiral cyclopentyl precursor or employs stereoselective reactions to create the desired stereocenters on the cyclopentane (B165970) ring before its attachment to the imidazole core.

Optimization of Reaction Conditions and Process Scalability

Optimizing reaction conditions is essential for maximizing yield, purity, and cost-effectiveness, particularly for large-scale synthesis. wisdomlib.org Key variables that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netwisdomlib.org For imidazole synthesis, catalysts can range from simple acids and bases to transition metal complexes, depending on the specific reaction. researchgate.netresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. orientjchem.org This technique can significantly reduce reaction times, making the process more efficient. orientjchem.org For example, the optimization of a microwave-assisted synthesis of substituted imidazoles involved a factorial design approach to systematically evaluate the effects of microwave power and irradiation time, leading to a high-yield protocol. orientjchem.org

For process scalability, the focus shifts to factors such as the cost and safety of reagents, the simplicity of the procedure, and the ease of product isolation. The development of an industrial production method for 4-amino-5-imidazolecarboxamide that avoids toxic cyanides is a prime example of designing for scalability. google.com Furthermore, developing efficient, one-pot syntheses reduces the number of intermediate purification steps, saving time and resources, which is crucial for large-scale manufacturing. researchgate.net The ability to perform a synthesis on a gram scale is often a key indicator of its potential for industrial application. nih.gov

Table 1: Parameters for Optimization of Imidazole Synthesis
ParameterVariables ExploredObjectiveExample Methodologies
CatalystAcidic (HBr), Basic (Cs2CO3), Metal-free (I2/DMSO)Increase reaction rate and yieldCatalytic HBr in DMSO for glyoxal (B1671930) formation researchgate.net
SolventPolar aprotic (DMSO, DMF), Protic (MeOH, EtOH)Improve solubility and reaction efficiencyUse of DMSO in Cs2CO3-promoted annulation researchgate.net
TemperatureRoom temperature to elevated temperatures (e.g., 85°C)Control reaction rate and selectivityHeating at 85°C for HBr/DMSO catalyzed reactions researchgate.net
TechnologyConventional heating vs. Microwave irradiationReduce reaction time and increase yieldMicrowave-assisted synthesis using 720-watt power orientjchem.org
ReagentsAvoidance of toxic reagents (e.g., cyanides)Enhance safety and industrial applicabilityUse of formamide instead of cyanide sources google.com

Design and Synthesis of Structurally Related Analogues and Probes for Preclinical Characterization

The core structure of 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide serves as a scaffold for designing and synthesizing structurally related analogues. These analogues are instrumental in preclinical studies to investigate structure-activity relationships (SAR) and to develop probes for biological assays.

A prominent example is the design of specific enzyme inhibitors. The compound ICA-1s was specifically designed as a potent and selective inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene implicated in several cancers. nih.govnih.gov Its complex, stereochemically defined cyclopentyl group was engineered to fit into the active site of the target kinase. The synthesis of such analogues requires sophisticated, often multi-step procedures to build the unique substituent and attach it to the imidazole core. nih.gov

Analogues are also synthesized to explore different therapeutic applications. For instance, by modifying the substituent on the imidazole nitrogen, researchers have created derivatives with potential antimycobacterial activity. nih.gov These designs are often based on mimicking the structures of other known bioactive compounds. nih.gov Similarly, the synthesis of 5'-deoxyimidazole ribonucleosides, analogues of the naturally occurring AICA ribonucleoside, has been pursued to screen for antibacterial and antiviral properties. nih.gov

Furthermore, the imidazole scaffold is used to create probes for biological imaging and detection. Fluorescent probes based on an imidazole unit have been synthesized for the specific detection of reactive oxygen species like hypochlorite (B82951) or bisulfite ions in living cells. rsc.org These probes are designed so that their interaction with the target analyte causes a measurable change in their fluorescent properties. rsc.org The synthesis of these molecules involves incorporating fluorophores and specific reactive sites into the imidazole derivative structure. mdpi.com

Elucidation of Molecular Mechanisms and Biological Targets of 5 Amino 1 Cyclopentyl 1h Imidazole 4 Carboxamide

Identification and Validation of Primary Molecular Targets

No published studies were identified that describe the in vitro enzymatic kinetics or specificity of 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide as an inhibitor of Protein Kinase C-iota (PKC-ι). Data regarding its inhibitory concentration (IC₅₀), binding affinity (Kᵢ), or selectivity against other kinase isoforms are not available in the current body of scientific literature.

Consistent with the lack of primary target validation, there is no information available on the modulation of downstream signaling pathways by this compound. Studies detailing its effects on pathways commonly associated with PKC-ι, such as the MAPK/ERK or PI3K/AKT pathways, have not been reported.

Specificity Profiling Against Off-Targets and Related Enzyme Families

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data regarding the specificity profiling of this compound against off-targets and related enzyme families. Detailed research findings, including quantitative data on its interactions with unintended biological molecules, are not publicly available at this time.

For context, a structurally related compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (also known as ICA-1s), has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι). researchgate.netnih.gov This enzyme is part of the AGC kinase family. It is crucial to note, however, that the structural differences between this compound and ICA-1s, specifically the presence of hydroxyl and methyl groups on the cyclopentyl ring of ICA-1s, would significantly influence their respective biological activities and off-target profiles. Therefore, the selectivity data for ICA-1s cannot be directly extrapolated to this compound.

Without experimental data from binding assays or broad-panel kinase screens for this compound, its selectivity and potential for off-target effects remain uncharacterized. Such studies would be necessary to ascertain its therapeutic window and potential for adverse effects mediated by interactions with other cellular proteins.

Interactive Data Table

Due to the absence of specific research findings on the off-target and enzyme family specificity of this compound, a data table cannot be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Amino 1 Cyclopentyl 1h Imidazole 4 Carboxamide and Its Analogues

Systematic Exploration of Functional Group Contributions to Potency and Selectivity

The potency and selectivity of 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide derivatives are intricately linked to the nature and positioning of their functional groups. Research into related imidazole-based compounds has highlighted the importance of specific substitutions in modulating biological activity. For instance, in the context of protein kinase inhibitors, the core imidazole (B134444) scaffold often serves as a crucial anchor for binding to the target protein.

The 5-amino group is a key feature, potentially forming critical hydrogen bonds within a biological target's active site. Modifications or replacements of this group have been shown to significantly impact activity in related series of compounds. Similarly, the 4-carboxamide moiety is pivotal for interaction with protein residues, and alterations to this group can fine-tune binding affinity and selectivity.

Studies on analogous compounds, such as the PKC-ι specific inhibitor 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), underscore the importance of specific functionalization on the cyclopentyl ring for achieving high potency. nih.govresearchgate.net While direct systematic studies on the parent compound are not extensively detailed in publicly available literature, the data from analogues suggest that a comprehensive exploration of substitutions on the imidazole ring and carboxamide function would be a critical step in optimizing the pharmacological profile of this class of compounds.

Impact of Cyclopentyl Moiety Modifications on Target Engagement and Cellular Uptake

In the case of the related compound ICA-1s, the cyclopentyl ring is further substituted with hydroxyl and methyl groups. nih.govresearchgate.net These substitutions are not merely decorative; they introduce specific stereochemical features and hydrogen bonding capabilities that are likely crucial for its selective inhibition of PKC-ι. This suggests that modifications to the cyclopentyl moiety of the parent compound could profoundly affect its biological activity. For example, introducing polarity through hydroxylation could enhance solubility and potentially create new interactions with the target protein, while altering the ring size or adding bulky substituents could probe the steric limits of the binding site.

Influence of Substituents on the Imidazole Ring and Carboxamide Functionality

The imidazole ring and the carboxamide group are central to the chemical architecture of this compound and are prime candidates for modification in SAR studies. The electronic properties of the imidazole ring can be modulated by introducing electron-donating or electron-withdrawing substituents. Such changes can affect the pKa of the ring nitrogens and their ability to participate in hydrogen bonding or other interactions.

The 5-amino group is a critical pharmacophoric element. Its basicity and hydrogen-bonding capacity are often essential for anchoring the molecule to its biological target. In related series, replacement or substitution of this amino group often leads to a significant loss of activity.

Computational Approaches to SAR/SPR Elucidation

Computational chemistry offers powerful tools for understanding the SAR and SPR of drug candidates, providing insights that can guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

A typical QSAR study would involve calculating a variety of molecular descriptors for each compound, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters. These descriptors would then be correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or partial least squares. A robust QSAR model could identify the key physicochemical properties that govern the activity of these compounds, thereby providing a rationale for the observed SAR and guiding the design of new analogues with improved potency. While specific QSAR models for this exact compound are not published, the methodology is widely applied to similar heterocyclic scaffolds.

Molecular Docking and Dynamic Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its analogues, docking studies could be employed to visualize how these molecules might interact with the active site of a relevant biological target, such as a protein kinase.

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, a docking study could show the 5-amino group forming a hydrogen bond with a backbone carbonyl of the protein, and the carboxamide interacting with a key residue in the active site. The cyclopentyl group's role in occupying a hydrophobic pocket could also be elucidated.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein. This can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. Such computational analyses are invaluable for understanding the molecular basis of SAR and for the rational design of new, more effective inhibitors.

Preclinical Data on this compound Not Available in Publicly Accessible Research

Following a comprehensive review of scientific literature, detailed preclinical pharmacological data specifically for the compound This compound is not available in the indexed search results. The provided outline requesting information on its in vitro and in vivo efficacy, including anti-proliferative effects, cellular viability, and tumor growth inhibition, could not be populated with scientifically accurate findings for this exact molecule.

Research frequently focuses on a closely related, more complex analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (also known as ICA-1s). nih.govresearchgate.netnih.gov This distinct compound has been investigated as a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in several cancers. nih.govresearchgate.netnih.gov

Studies on this related compound, ICA-1s, have shown:

Anti-proliferative Effects : Efficacy in decreasing cell growth and inducing apoptosis in various cancer cell lines, including prostate, breast, ovarian, melanoma, and glioma. nih.govresearchgate.netnih.gov

Cellular Viability : WST-1 assays indicated that ICA-1s affects malignant prostate cancer cell growth. nih.gov

Tumor Growth Inhibition : In murine xenograft models using DU-145 prostate cancer cells, treatment with ICA-1s resulted in a significant reduction in the rate of tumor growth, with treated tumors growing at almost half the rate of untreated tumors. nih.govnih.gov

However, due to the specific structural differences between this compound and its dihydroxy-methylcyclopentyl analog (ICA-1s), the pharmacological data for the latter cannot be accurately attributed to the former. The strict focus of the user request on "this compound" prevents the substitution of data from this related but chemically distinct molecule.

No specific studies concerning the evaluation of cell migration and invasion inhibition or biomarker analysis in animal tissues for this compound were found.

Preclinical Pharmacological Investigations of 5 Amino 1 Cyclopentyl 1h Imidazole 4 Carboxamide

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

Absorption and Tissue Distribution Profiles in Animal Models

Specific studies detailing the absorption and tissue distribution of 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide in any animal models have not been identified in the public domain. Consequently, key pharmacokinetic parameters such as bioavailability, the time to reach maximum plasma concentration (Tmax), and the extent of distribution into various tissues remain uncharacterized for this specific compound.

Metabolic Stability and Biotransformation Pathways in Liver Microsomes

There is no available data from in vitro studies using liver microsomes from common preclinical species (such as rat, mouse, or human) to characterize the metabolic stability of this compound. Information regarding its intrinsic clearance, metabolic half-life, and the primary biotransformation pathways (e.g., phase I oxidation, phase II conjugation) it undergoes is not documented in the reviewed literature.

Target Engagement and Occupancy Studies in Preclinical Models

There is no publicly available research describing target engagement or receptor occupancy studies for this compound in preclinical models. Such studies are crucial for establishing a relationship between the concentration of the drug and its interaction with its intended biological target in a living system, and this information is currently not available for this compound.

Advanced Analytical Methodologies for Research and Quantification of 5 Amino 1 Cyclopentyl 1h Imidazole 4 Carboxamide

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide from reaction precursors, byproducts, and degradants. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for both purity assessment and isolation.

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of imidazole (B134444) derivatives. nih.gov This technique separates compounds based on their hydrophobicity. For this compound, a C18 column is typically employed, which provides a nonpolar stationary phase that interacts with the cyclopentyl group and the imidazole core. nih.gov The mobile phase generally consists of a mixture of an aqueous solvent (like water with a pH modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol). wiley.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the target compound while separating it from impurities with different polarities. wiley.com Detection is commonly performed using a UV detector, as the imidazole ring possesses a chromophore that absorbs light in the UV spectrum. nih.gov

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This is particularly useful for identifying and quantifying impurities, even at trace levels. In the context of purity analysis, the mass spectrometer can detect compounds that may co-elute with the main peak chromatographically but have different mass-to-charge ratios, providing a more accurate purity profile than UV detection alone. For isolation purposes, preparative HPLC systems coupled with a mass spectrometer allow for mass-directed fractionation, where only the fractions containing the compound with the correct molecular weight are collected.

Table 1: Representative HPLC Parameters for Purity Analysis

This interactive table outlines typical starting conditions for the purity assessment of this compound.

Parameter Condition Purpose
Column C18, 2.1 x 50 mm, 1.8 µm Provides high-resolution separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water Aqueous phase; acidifier improves peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase for eluting the compound.
Gradient 5% to 95% B over 10 minutes Ensures separation of compounds with a wide range of polarities.
Flow Rate 0.4 mL/min Standard flow rate for analytical scale columns.
Column Temp. 40 °C Maintains consistent retention times and improves peak shape.
Detection UV at 265 nm Wavelength for optimal absorbance of the imidazole chromophore.

| Injection Vol. | 2 µL | Standard volume to avoid column overloading. |

Spectroscopic Methods for Structural Characterization in Research Settings

Once isolated and purified, spectroscopic techniques are used to confirm the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. nih.gov

¹H NMR provides information about the number and chemical environment of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the protons on the cyclopentyl ring, a distinct singlet for the proton on the imidazole ring (C2-H), and broad signals for the amine (-NH₂) and amide (-CONH₂) protons. researchgate.net

¹³C NMR reveals the carbon framework of the molecule. Distinct signals would be expected for the five carbons of the cyclopentyl group, the three carbons of the imidazole ring, and the carbonyl carbon of the carboxamide group. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. nih.gov Using a technique like electrospray ionization (ESI), the compound is ionized, typically by adding a proton to form the [M+H]⁺ ion. The measured mass of this ion can be used to confirm the molecular formula C₉H₁₄N₄O.

Furthermore, tandem mass spectrometry (MS/MS) can be used to gain further structural information. nih.gov The [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For example, common fragmentation pathways for such a molecule could include the neutral loss of the carboxamide group or cleavages within the cyclopentyl ring. nih.gov

Table 2: Predicted Spectroscopic Data for Structural Confirmation

This interactive table summarizes the expected key data points for the structural verification of this compound.

Technique Parameter Predicted Value/Observation Structural Correlation
HRMS (ESI+) [M+H]⁺ Exact Mass 195.1240 Confirms elemental composition of C₉H₁₅N₄O⁺.
¹H NMR Chemical Shift (δ) ~7.5 ppm (singlet, 1H) Imidazole C2-H proton.
~5.5 ppm (broad, 2H) Amine (-NH₂) protons.
~4.5 ppm (multiplet, 1H) Cyclopentyl C1-H proton (adjacent to N).
~1.5-2.2 ppm (multiplets, 8H) Remaining cyclopentyl protons.
¹³C NMR Chemical Shift (δ) ~165 ppm Carboxamide carbonyl carbon.
~150 ppm, ~135 ppm, ~115 ppm Imidazole ring carbons.
~60 ppm, ~30 ppm, ~25 ppm Cyclopentyl ring carbons.

| MS/MS | Major Fragment | Loss of CONH₂ (44 Da) | Fragmentation of the carboxamide side chain. |

Bioanalytical Methods for Quantitative Analysis in Biological Matrices

To understand the pharmacokinetic profile of this compound, sensitive and selective methods are required to measure its concentration in biological matrices such as plasma, tissue homogenates, and cell lysates. LC-MS/MS is the gold standard for this type of quantitative bioanalysis due to its high sensitivity, specificity, and throughput. nih.govnih.gov

The development of a robust bioanalytical method involves several key steps:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. researchgate.net Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govresearchgate.net SPE often provides the cleanest extracts, leading to reduced matrix effects and improved assay performance. nih.gov

Chromatographic Separation: A fast and efficient HPLC or UHPLC separation is developed to resolve the analyte from endogenous matrix components. A C18 column with a rapid gradient elution is typically used. nih.gov

Mass Spectrometric Detection: Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This is a highly specific technique where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and only a specific product ion is monitored. This precursor → product ion transition is unique to the analyte, providing excellent selectivity and minimizing interference from other compounds in the matrix. nih.gov

The method must be rigorously validated according to regulatory guidelines to ensure its reliability. This validation process assesses linearity, accuracy, precision, selectivity, recovery, matrix effects, and the stability of the analyte under various storage and handling conditions. nih.gov Studies have demonstrated the stability of similar imidazole compounds in human plasma, which is a critical parameter for reliable quantification in preclinical studies. nih.gov

Table 3: Typical Validation Summary for a Bioanalytical LC-MS/MS Method

This interactive table presents representative validation parameters for the quantification of this compound in rat plasma.

Validation Parameter Acceptance Criteria (FDA) Typical Result
Calibration Curve Range - 1 - 1000 ng/mL
Linearity (r²) ≥ 0.99 > 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy/Precision within ±20% 1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) < 8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) < 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ) -5% to +7%
Matrix Effect (%CV) ≤ 15% < 12%
Recovery (%) Consistent and precise > 85%

| Stability (Freeze-thaw, 24h RT) | % Change within ±15% | < 10% change |

Computational Chemistry and in Silico Modeling in the Study of 5 Amino 1 Cyclopentyl 1h Imidazole 4 Carboxamide

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide, MD simulations are crucial for understanding how it interacts with its biological target and for assessing the stability of this interaction.

The primary goal of MD simulations in this context is to evaluate the stability of the ligand-target complex. acs.org After an initial binding pose is predicted using molecular docking, MD simulations can track the atomic coordinates of the complex over a set period, typically nanoseconds to microseconds, in a simulated physiological environment. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket, indicating a stable complex. researchgate.net Conversely, a ligand that drifts significantly from its initial pose may indicate an unstable or transient interaction. nih.gov

Furthermore, MD simulations provide detailed information on the conformational landscape of the ligand both in its free state and when bound to a receptor. oup.commun.ca The cyclopentyl group and the carboxamide side chain of the molecule have rotational freedom, and their preferred orientations can significantly impact binding affinity. By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations that are most likely to be biologically active. nih.govcalcus.cloud Analysis of the simulation trajectories can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, providing a dynamic picture that static modeling cannot capture. mdpi.com

Hypothetical MD Simulation Stability Data

MetricThis compoundControl Ligand
Average Ligand RMSD (Å) 1.2 ± 0.34.5 ± 1.1
Average Protein Backbone RMSD (Å) 1.5 ± 0.42.0 ± 0.6
Key Hydrogen Bond Occupancy (%) 92% (with SER150)35% (with SER150)
Simulation Time (ns) 200200

Virtual Screening and Ligand-Based Drug Design for Novel Analogues

Once a lead compound like this compound is identified, the next step is often to discover novel analogues with improved potency, selectivity, or pharmacokinetic properties. Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify structures that are most likely to bind to a drug target. wikipedia.org

VS can be broadly categorized into two approaches: structure-based and ligand-based. Structure-based virtual screening (SBVS) uses the three-dimensional structure of the target protein to dock vast numbers of compounds, ranking them based on their predicted binding affinity. nih.govmdpi.com

In the absence of a known target structure, ligand-based drug design (LBDD) becomes particularly valuable. fiveable.menih.gov LBDD methods rely on the knowledge of other molecules that bind to the biological target. slideshare.net Using this compound as a template, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. nih.gov This pharmacophore can then be used as a query to rapidly screen millions of compounds in databases, identifying diverse molecules that share the key features of the original ligand but may have entirely different core structures (scaffold hopping). nuvisan.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in chemical structure with changes in biological activity, can also be built to guide the design of more potent analogues. nih.gov

Illustrative Ligand-Based Virtual Screening Results

Compound IDSimilarity Score (to template)Predicted Activity (IC50, µM)Scaffold
Template 1.005.2Imidazole (B134444)
Analogue_001 0.952.1Imidazole
Analogue_002 0.888.9Imidazole
Hit_ScaffoldHop_A 0.754.5Triazole
Hit_ScaffoldHop_B 0.726.8Pyrazole

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Preclinical Compound Optimization

A compound's success as a drug depends not only on its interaction with the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com In silico ADME modeling uses computational algorithms to predict these properties from a molecule's structure, allowing for the early identification and filtering of candidates with poor pharmacokinetic profiles. nih.govpharmajen.com This process, often referred to as ADMET (including Toxicity), significantly reduces the risk of late-stage drug development failures. bhsai.org

For this compound, various ADME parameters can be predicted. These include physicochemical properties like solubility and lipophilicity (logP), which influence absorption. Models can also predict its likelihood of binding to plasma proteins, its potential to cross the blood-brain barrier, and its susceptibility to metabolism by key enzyme families like Cytochrome P450. mdpi.com By evaluating these parameters computationally, medicinal chemists can prioritize analogues that not only have high potency but also possess a favorable ADME profile suitable for a therapeutic agent. researchgate.net For example, if the parent compound is predicted to have low oral bioavailability, modifications can be made to its structure to improve this property, and the effect of these changes can be quickly assessed using predictive models.

Example of a Predictive ADME Profile

PropertyPredicted Value for this compoundDesired Range for Oral Drug
Aqueous Solubility (logS) -2.5> -4.0
Lipophilicity (logP) 1.81.0 - 3.0
Human Intestinal Absorption (%) 95%> 80%
Blood-Brain Barrier Permeation LowVaries by target
CYP2D6 Inhibition UnlikelyUnlikely
hERG Inhibition Low RiskLow Risk

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a fundamental understanding of a molecule's electronic structure and reactivity. wikipedia.org These methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties with high accuracy. mdpi.comlibretexts.org

For this compound, QC calculations can determine the distribution of electron density and generate an electrostatic potential map. This map highlights electron-rich and electron-poor regions of the molecule, which are critical for identifying sites that can participate in electrostatic or hydrogen-bonding interactions with a biological target. researchgate.net Furthermore, QC methods can calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

These calculations are also invaluable for predicting reaction mechanisms. nih.govresearchgate.net For instance, if the compound undergoes metabolic transformation, QC can be used to model the reaction pathway, identify the most likely sites of metabolism, and characterize the structure of the resulting metabolites. This information is crucial for understanding the compound's metabolic fate and potential for producing reactive or toxic byproducts.

Selected Quantum Chemical Properties (Hypothetical)

PropertyCalculated ValueInterpretation
Dipole Moment (Debye) 3.5 DIndicates a polar molecule capable of dipole-dipole interactions.
HOMO Energy (eV) -6.2 eVRelates to the molecule's ability to donate electrons.
LUMO Energy (eV) -0.8 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV) 5.4 eVSuggests high chemical stability.
Most Negative Electrostatic Potential Oxygen of the carboxamideLikely site for hydrogen bond acceptance.

Future Research Directions and Translational Perspectives in Preclinical Development

Exploration of Synergistic Combinations with Other Investigational Agents in Preclinical Models

A promising strategy to enhance the anti-cancer activity of 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide is through combination therapies. The rationale behind this approach is to target multiple nodes within the complex signaling networks that drive cancer progression, potentially leading to synergistic effects and overcoming mechanisms of resistance.

Preclinical studies have begun to explore the potential of combining PKC-ι inhibitors with other targeted agents. For instance, in non-small cell lung cancer (NSCLC) models, the combination of the PKC-ι inhibitor auranofin with a PAK1 inhibitor, OTSSP167, has shown high synergism in inhibiting cell viability and colony formation. nih.gov This synergistic effect was associated with the downregulation of key signaling proteins, including EGFR, MET, ERK1/2, and AKT. nih.gov Given that this compound also targets PKC-ι, similar synergistic interactions could be anticipated with inhibitors of pathways downstream or parallel to PKC-ι.

Future preclinical investigations should systematically evaluate the combination of this compound with a range of investigational agents, including:

Inhibitors of parallel survival pathways: In prostate cancer, where this compound has shown efficacy, combining it with inhibitors of the PI3K/AKT or MAPK pathways could be beneficial. mdpi.commdpi.com

Standard-of-care chemotherapies: Assessing the potential for synergy with conventional cytotoxic agents used in prostate and other cancers could provide a more immediate path to clinical application. nih.gov

Immunotherapies: Emerging evidence suggests a role for PKC-ι in modulating the tumor microenvironment and immune response. nih.gov Investigating combinations with immune checkpoint inhibitors could unlock novel therapeutic avenues.

Potential Synergistic Combinations for this compound
Combination Agent ClassRationalePotential Cancer Type
PAK1 InhibitorsTargeting a key downstream effector of PKC-ι signaling. nih.govNon-Small Cell Lung Cancer
PI3K/AKT InhibitorsBlocking a parallel survival pathway often activated in cancer. mdpi.comProstate Cancer
MEK/ERK InhibitorsInhibiting another critical signaling cascade involved in cell proliferation.Melanoma, Pancreatic Cancer
Immune Checkpoint InhibitorsModulating the tumor microenvironment to enhance anti-tumor immunity. nih.govVarious Solid Tumors

Development of Advanced Preclinical Models for Mechanism Validation

To improve the predictive power of preclinical studies and gain deeper insights into the mechanism of action of this compound, the use of advanced preclinical models is paramount. Traditional two-dimensional (2D) cell cultures and cell line-derived xenografts (CDXs) often fail to recapitulate the complexity of human tumors. oaes.cc

Patient-Derived Xenografts (PDXs) , created by implanting patient tumor tissue directly into immunodeficient mice, have emerged as a more clinically relevant model. nih.gov PDXs largely retain the histopathological and genetic characteristics of the original tumor, offering a powerful platform to evaluate drug efficacy in a heterogeneous tumor environment. oaes.ccresearchgate.net The use of PDX models would be invaluable for assessing the in vivo efficacy of this compound across a diverse range of patient-derived tumors, potentially identifying predictive biomarkers of response. oaes.cc

Organoids , three-dimensional (3D) in vitro culture systems derived from stem cells or patient tissues, represent another significant advancement. researchgate.net These self-organizing structures mimic the architecture and function of their organ of origin, providing a more physiologically relevant system for drug screening and mechanistic studies compared to 2D cell lines. faseb.orgnih.gov Patient-derived organoids (PDOs) can be established from various cancers, including those for which PKC-ι is a target, and can be used for higher-throughput drug screening to predict patient-specific responses. nih.govresearchgate.net

The integration of these advanced models into the preclinical development of this compound would enable:

More accurate assessment of anti-tumor activity in a patient-relevant context.

Identification of resistance mechanisms.

Validation of the on-target effects of the compound on PKC-ι and its downstream signaling pathways within a complex, multicellular environment.

Design of Next-Generation Analogues with Improved Preclinical Pharmacological Profiles

While this compound has shown promise, the design and synthesis of next-generation analogues with improved pharmacological profiles is a key future direction. Medicinal chemistry efforts can focus on optimizing several key properties of the molecule.

Structure-based drug design can be employed to enhance the potency and selectivity of new analogues. nih.gov By understanding the specific interactions between this compound and the ATP-binding pocket of PKC-ι, modifications can be rationally designed to improve binding affinity and minimize off-target effects, particularly against the closely related PKC-zeta. nih.gov

Strategies for designing improved analogues could include:

Modification of the cyclopentyl ring: Altering the substituents on this ring could influence potency, selectivity, and pharmacokinetic properties.

Exploring alternative heterocyclic cores: While the imidazole (B134444) core is crucial, exploring bioisosteric replacements could lead to novel scaffolds with improved drug-like properties.

Optimizing physicochemical properties: Fine-tuning parameters such as solubility, permeability, and metabolic stability is essential for developing orally bioavailable drugs with favorable pharmacokinetic profiles. nih.gov

Strategies for Designing Next-Generation Analogues
StrategyObjectiveApproach
Structure-Based DesignEnhance potency and selectivity for PKC-ι. nih.govUtilize co-crystal structures to guide modifications of the lead compound.
Pharmacokinetic OptimizationImprove oral bioavailability and in vivo exposure.Modify functional groups to enhance solubility, permeability, and metabolic stability.
Scaffold HoppingDiscover novel chemical series with improved properties.Replace the imidazole core with other heterocyclic systems while maintaining key pharmacophoric features.

Strategic Directions for Further Mechanistic Dissection of PKC-ι Inhibition and its Therapeutic Implications

A deeper understanding of the complex and sometimes context-dependent roles of PKC-ι is crucial for its successful therapeutic targeting. nih.gov Future mechanistic studies should aim to elucidate the precise signaling networks regulated by PKC-ι in different cancer types and the broader physiological consequences of its inhibition.

Key strategic directions for further mechanistic dissection include:

Identifying novel PKC-ι substrates and interacting partners: This will provide a more comprehensive picture of the signaling pathways regulated by PKC-ι and may reveal new therapeutic targets.

Investigating the dual role of PKC-ι: PKC-ι has been implicated as both an oncogene and, in some contexts, a tumor suppressor. mdpi.com Understanding the factors that determine its function in different cellular environments is critical for patient selection and predicting therapeutic outcomes.

Elucidating the role of PKC-ι in the tumor microenvironment: Investigating how PKC-ι inhibition affects the interplay between cancer cells and stromal and immune cells will be important for developing effective combination therapies. nih.gov

Exploring the link between PKC-ι and metabolic reprogramming: Recent studies have suggested a role for PKC-ι in regulating cellular metabolism. nih.gov Further investigation into this area could open up new avenues for therapeutic intervention.

By pursuing these future research directions, the full therapeutic potential of this compound and the broader strategy of targeting PKC-ι can be more fully realized, ultimately paving the way for novel and effective cancer treatments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide and its structural analogs?

  • Methodology : The synthesis of imidazole-4-carboxamide derivatives typically involves multi-step reactions, including condensation of substituted amines with carbonyl intermediates. For example, cyclopentylamine can react with pre-functionalized imidazole precursors under reflux conditions in the presence of acetic acid or other catalysts . Similar protocols for cyclopentyl-substituted triazoles (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide) involve cyclization reactions followed by carboxamide formation via coupling agents like EDCI or HATU .
  • Key Considerations : Optimize reaction time, temperature, and solvent polarity to minimize byproducts. Purification via column chromatography or recrystallization is critical for isolating the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl group at N1, carboxamide at C4) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry, as demonstrated for related imidazole-4-carboxamide derivatives .
    • Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Q. What are the known solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility can be enhanced using co-solvents like PEG-400 .
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar). Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for imidazole-4-carboxamide derivatives?

  • Approach :

Dose-Response Analysis : Perform in vitro assays (e.g., enzyme inhibition, cell viability) across a wide concentration range (nM to μM) to identify true activity vs. assay noise .

Metabolite Profiling : Use LC-HRMS to verify if observed effects are due to the parent compound or metabolites .

Structural Analog Comparison : Benchmark against analogs like 5-amino-1-methyl-1H-imidazole-4-carboxamide to isolate substituent-specific effects (e.g., cyclopentyl vs. methyl) .

  • Case Study : Discrepancies in cytotoxicity data may arise from impurities; repurify batches and validate with orthogonal methods (e.g., elemental analysis) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target affinity?

  • Methods :

  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite to predict binding poses .
  • MD Simulations : Assess dynamic interactions (e.g., cyclopentyl group flexibility) over 100 ns trajectories in explicit solvent models .
  • QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with activity .
    • Validation : Synthesize top-ranked analogs and validate predictions via SPR or ITC binding assays .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

  • Challenges : Low yields in cyclization steps, hazardous intermediates (e.g., azides), and purification bottlenecks .
  • Solutions :

  • Flow Chemistry : Improve reproducibility and safety for high-temperature/pressure steps .
  • Green Solvents : Replace DMF with Cyrene™ or 2-MeTHF to reduce toxicity .
  • Automated Flash Chromatography : Scale purification while maintaining purity >98% .

Q. What role does the cyclopentyl group play in the compound’s pharmacokinetic properties?

  • Hypothesis Testing :

  • LogP Measurement : Compare with methyl or phenyl analogs to evaluate lipophilicity (e.g., shake-flask method) .
  • Permeability Assays : Use Caco-2 monolayers or PAMPA to assess intestinal absorption potential .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation .
    • Findings : Cyclopentyl may enhance membrane penetration but reduce aqueous solubility, requiring formulation optimization (e.g., nanoemulsions) .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., exact molar ratios, degassing steps) to address variability in synthetic yields .
  • Ethical Compliance : Adhere to institutional guidelines for handling novel compounds, including toxicity screening (e.g., Ames test) before in vivo use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.